molecular formula C11H10ClNO3S2 B11432271 N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B11432271
M. Wt: 303.8 g/mol
InChI Key: MMJOVSNRWRTEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)thiophene-2-sulfonamide (CAS 425645-90-5) is a high-purity sulfur-containing compound with the molecular formula C11H10ClNO3S2 and a molecular weight of 303.78 g/mol . It belongs to the class of thiophene sulfonamides, which are recognized in scientific literature for their significant potential in medicinal chemistry and biochemical research . These compounds are frequently investigated for their diverse biological activities, which can include enzyme inhibition and antibacterial properties . For instance, related 5-arylthiophene sulfonamide derivatives have been studied as potent urease inhibitors and demonstrate antibacterial activity, highlighting the value of this chemical scaffold in developing new pharmacologically active agents . The molecular structure features a sulfonamide group bridging a thiophene ring and a substituted aniline, a configuration often associated with the ability to participate in hydrogen bonding and other key molecular interactions . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H10ClNO3S2

Molecular Weight

303.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H10ClNO3S2/c1-16-10-5-4-8(12)7-9(10)13-18(14,15)11-3-2-6-17-11/h2-7,13H,1H3

InChI Key

MMJOVSNRWRTEMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide has shown promising antimicrobial properties. Sulfonamides, as a class, are known for their antibacterial effects, and this compound is no exception. Studies indicate that it can inhibit various enzymes critical for bacterial growth, making it a candidate for developing new antibiotics. The mechanism of action often involves binding to specific enzymes, thereby interfering with bacterial metabolism.

Anticancer Properties
Research has indicated that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, such as MDA-MB-231, through mechanisms that involve the activation of apoptotic pathways. This makes it a potential lead compound for further development in cancer therapeutics.

Mechanistic Studies

Molecular Docking and Binding Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into how the compound interacts at the molecular level, which is crucial for understanding its pharmacological effects. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring is believed to influence its solubility and biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cancer Cell Line Studies : The compound's ability to induce apoptosis was quantified using annexin V-FITC assays on MDA-MB-231 cell lines, showing a notable increase in apoptotic cells compared to controls.
  • Molecular Interactions : Theoretical studies involving molecular dynamics simulations have provided insights into how structural modifications can enhance binding affinity and selectivity towards specific targets, paving the way for optimized drug design .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Comparable Sulfonamides
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Reference ID
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzene sulfonamide 5-Cl, 2-OCH₃ on phenyl; benzene core 297.76
N-(5-Chloro-2-methoxyphenyl)thiophene-2-sulfonamide Thiophene sulfonamide 5-Cl, 2-OCH₃ on phenyl; thiophene core Not explicitly reported Synthesized analog
N-(3-Amino-4-chlorophenyl)-5-methylthiophene-2-sulfonamide Thiophene sulfonamide 3-NH₂, 4-Cl on phenyl; 5-CH₃ on thiophene 302.80
5-Chloro-N-diazothiophene-2-sulfonamide Thiophene sulfonamide Diazo group (-N₂) on sulfonamide Not reported
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide Thiophene sulfonamide Benzo[d]thiazole and isoxazole heterocycles Not explicitly reported

Key Observations :

  • Substituent Effects: The 5-chloro-2-methoxyphenyl group enhances lipophilicity compared to analogs like N-(3-amino-4-chlorophenyl)-5-methylthiophene-2-sulfonamide, which has a polar amino group .

Physicochemical Properties

Table 2: Crystallographic and Solubility Data
Compound Name Crystal System Unit Cell Parameters (Å, °) Solubility Trends Reference ID
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Triclinic (P1) a=8.2201, b=8.9395, c=10.5544; α=77.2°, β=76.4°, γ=66.4° Low in water, high in methanol
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide Not reported Not reported Likely moderate solubility due to furan

Key Observations :

  • The triclinic crystal structure of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide suggests tight packing, which may reduce solubility compared to thiophene-based analogs .
  • Thiophene sulfonamides generally exhibit better solubility in organic solvents than benzene sulfonamides due to reduced symmetry and increased polarity .

Key Observations :

  • The target compound’s thiophene core may offer advantages in enzyme inhibition (e.g., anthrax lethal factor) over benzene-based sulfonamides due to enhanced electronic interactions .

Key Observations :

  • The target compound’s synthesis likely follows similar nucleophilic substitution pathways as benzene sulfonamides but may require optimized conditions for thiophene reactivity .

Biological Activity

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer research. This compound features a sulfonamide functional group linked to a thiophene ring and is substituted with a 5-chloro-2-methoxyphenyl moiety, which enhances its pharmacological properties.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes crucial for bacterial growth and cancer cell proliferation. The sulfonamide group mimics the structure of natural substrates, allowing it to interfere with enzyme activity through competitive or non-competitive inhibition. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : Inhibiting bacterial growth by targeting enzymes essential for cell wall synthesis and metabolic pathways.
  • Anticancer Activity : Inducing apoptosis in cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency against various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus (MRSA) 7.81
Escherichia coli 125
Klebsiella pneumoniae 15.6
Enterococcus faecalis 62.5

These results suggest that the compound is particularly effective against multidrug-resistant strains, making it a candidate for further development in treating resistant infections.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through various mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in certain cancer cell lines.
  • Inhibition of Proliferation : It has been observed to reduce the proliferation rate of cancer cells by interfering with critical signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Antimicrobial Efficacy : A study published in Frontiers in Microbiology demonstrated that derivatives similar to this compound exhibited potent activity against MRSA and other resistant strains, with some derivatives showing MIC values as low as 3.9 µM .
  • Cytotoxicity Against Cancer Cells : Research published in Molecules indicated that this compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .
  • Molecular Docking Studies : Computational studies have predicted strong binding affinities of this compound to target proteins involved in bacterial metabolism and cancer progression, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide, and how can reaction conditions improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between thiophene-2-sulfonyl chloride and 5-chloro-2-methoxyaniline under basic conditions. Key steps include:

  • Dissolving 5-chloro-2-methoxyaniline (10 mmol) in aqueous sodium carbonate (10%) to deprotonate the amine.
  • Adding thiophene-2-sulfonyl chloride (10 mmol) dropwise at 0–5°C to minimize side reactions.
  • Stirring for 1.5 hours at room temperature, followed by recrystallization from methanol to achieve ~71% yield .
  • Critical Parameters : Temperature control during sulfonyl chloride addition, stoichiometric equivalence, and slow solvent evaporation for crystallization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this sulfonamide?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., S–N = 1.63 Å) and dihedral angles (e.g., 72.3° between aromatic rings) with R-factor < 0.05 .
  • NMR Spectroscopy : 1^1H NMR detects methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–7.5 ppm. 13^13C NMR confirms sulfonamide carbonyl at ~165 ppm.
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ peak at m/z 299.1 (calculated: 299.02) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) optimization (e.g., B3LYP/6-311+G(d,p)) and compare calculated bond lengths/angles with SCXRD data.
  • Analyze torsional flexibility of the methoxy group: Experimental dihedral angles (e.g., C–O–C–Cl = 12.5°) may deviate from gas-phase DFT due to crystal packing effects .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-stacking) influencing conformation .

Q. What strategies are employed to analyze the inhibitory activity of this sulfonamide against targets like BRD4 bromodomains?

  • Methodological Answer :

  • Fluorescence Polarization Assays : Measure displacement of fluorescent probes (e.g., acetylated histone peptides) from BRD4. IC50_{50} values are derived from dose-response curves (e.g., IC50_{50} = 0.8 µM) .
  • Molecular Dynamics Simulations : Assess binding stability via RMSD/RMSF analysis of the sulfonamide-BRD4 complex over 100 ns trajectories. Key interactions include hydrogen bonds with Asn140 and hydrophobic contacts with Trp81 .
  • Structure-Activity Relationship (SAR) : Modify the thiophene ring (e.g., 5-methyl substitution) to enhance binding affinity. Compare ΔG values using isothermal titration calorimetry (ITC) .

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Methodological Answer :

  • Purity Validation : Use HPLC (≥99% purity; C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., 25°C, pH 7.4) with internal controls (e.g., JQ1 as a BRD4 inhibitor control) .
  • Meta-Analysis : Compare IC50_{50} values across studies, adjusting for variables like cell type (e.g., HEK293 vs. HeLa) or compound solubility in DMSO .

Data Contradiction Analysis

Q. Why do different studies report varying dihedral angles between the thiophene and phenyl rings?

  • Methodological Answer :

  • Crystallographic vs. Solution-State Data : SCXRD (solid-state) may show planar conformations (dihedral angle < 10°) due to crystal packing, while NMR/DFT (solution/gas phase) suggests greater flexibility (dihedral angle ~30°) .
  • Temperature Effects : High-temperature XRD (100 K vs. 296 K) reduces thermal motion, refining angle measurements to ±0.5° accuracy .

Methodological Tables

Analytical Technique Key Parameters Application Example
SCXRDR-factor < 0.05, resolution 1.53 ÅBond length validation (S–N = 1.63 Å)
1^1H NMR400 MHz, DMSO-d6_6Detection of methoxy protons (δ 3.85 ppm)
ESI-MSPositive ion mode, m/z 299.1 [M+H]+^+Molecular weight confirmation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.